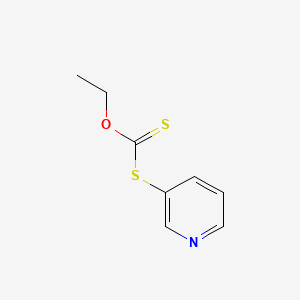

O-Ethyl S-pyridin-3-yl carbonodithioate

Description

Structure

3D Structure

Properties

CAS No. |

171073-09-9 |

|---|---|

Molecular Formula |

C8H9NOS2 |

Molecular Weight |

199.286 |

IUPAC Name |

O-ethyl pyridin-3-ylsulfanylmethanethioate |

InChI |

InChI=1S/C8H9NOS2/c1-2-10-8(11)12-7-4-3-5-9-6-7/h3-6H,2H2,1H3 |

InChI Key |

BSDGKRRMKPVWSD-UHFFFAOYSA-N |

SMILES |

CCOC(=S)SC1=CN=CC=C1 |

Synonyms |

Carbonodithioic acid, O-ethyl S-3-pyridinyl ester (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for O Ethyl S Pyridin 3 Yl Carbonodithioate and Its Structural Analogues

Direct Synthesis Pathways for O-Ethyl S-pyridin-3-yl Carbonodithioate

The most direct route for the synthesis of this compound involves the reaction of a suitable pyridine (B92270) precursor with a xanthate salt. This typically proceeds via a nucleophilic substitution reaction where the xanthate anion displaces a leaving group on the pyridine ring. A common and effective method is the reaction of potassium ethyl xanthate with a 3-halopyridine, such as 3-bromopyridine (B30812) or 3-chloropyridine.

The general reaction scheme is as follows:

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the dissolution of the reactants and promote the nucleophilic attack of the xanthate.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, the nature of the leaving group on the pyridine ring, and the choice of solvent and base.

Generally, the reactivity of the 3-halopyridine follows the order I > Br > Cl > F, which is typical for nucleophilic aromatic substitution reactions where the bond to the leaving group is broken in the rate-determining step. However, the cost and availability of the starting materials often make 3-bromopyridine and 3-chloropyridine more practical choices.

The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products through decomposition of the xanthate or other undesired reactions. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and product purity.

The choice of solvent is also crucial. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally preferred as they can effectively solvate the potassium ethyl xanthate and facilitate the nucleophilic aromatic substitution.

Below is a hypothetical data table illustrating the effect of different reaction parameters on the yield of this compound.

| Entry | Halopyridine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromopyridine | DMF | 80 | 12 | 75 |

| 2 | 3-Bromopyridine | DMF | 100 | 8 | 85 |

| 3 | 3-Bromopyridine | DMSO | 100 | 8 | 88 |

| 4 | 3-Chloropyridine | DMSO | 120 | 12 | 65 |

| 5 | 3-Bromopyridine | Acetonitrile | 80 | 24 | 60 |

Mechanistic Investigations of Formation Reactions

The formation of this compound from a 3-halopyridine and potassium ethyl xanthate is generally understood to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism involves two main steps:

Nucleophilic Attack: The sulfur atom of the ethyl xanthate anion, a potent nucleophile, attacks the carbon atom bearing the halogen on the pyridine ring. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring.

Departure of the Leaving Group: In the second step, the halide ion (e.g., Br⁻ or Cl⁻) is eliminated from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates nucleophilic attack. While the 3-position is less activated, the reaction can still proceed, often requiring more forcing conditions compared to substitutions at the 2- or 4-positions.

Synthesis of Pyridine-Substituted Carbonodithioate Analogues

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties. This can be achieved by introducing substituents on the pyridine ring, varying the linkage to the sulfur atom, or replacing the pyridine ring with other heteroaryl systems.

Introduction of Substituents on the Pyridine Ring (e.g., trifluoromethylation)

The introduction of substituents, such as a trifluoromethyl (CF₃) group, onto the pyridine ring can significantly alter the electronic properties of the molecule. The synthesis of these analogues can be approached in two primary ways:

Starting from a pre-substituted pyridine: This involves using a commercially available or synthesized substituted 3-halopyridine as the starting material and then reacting it with potassium ethyl xanthate. For example, the reaction of 3-bromo-5-(trifluoromethyl)pyridine with potassium ethyl xanthate would yield O-Ethyl S-(5-(trifluoromethyl)pyridin-3-yl) carbonodithioate.

Post-synthesis modification: In some cases, it may be possible to introduce the substituent after the formation of the carbonodithioate. However, this approach can be more challenging due to the potential for the carbonodithioate group to interfere with the substitution reaction.

Trifluoromethylation of pyridines can be achieved through various methods, including the use of trifluoromethylating reagents like the Togni or Ruppert-Prakash reagents.

Variation of the Pyridyl Linkage to the Sulfur Atom (e.g., methyl linker)

Introducing a linker, such as a methyl group, between the pyridine ring and the sulfur atom creates a different class of analogues. For example, the synthesis of S-(pyridin-3-ylmethyl) O-ethyl carbonodithioate would involve a different synthetic strategy.

A common approach is to start with a pyridylmethanol derivative, convert the hydroxyl group to a good leaving group (e.g., a halide or a tosylate), and then react this intermediate with potassium ethyl xanthate. For instance, 3-pyridinemethanol can be converted to 3-(chloromethyl)pyridine (B1204626) (also known as 3-picolyl chloride), which can then be reacted with potassium ethyl xanthate to yield the desired product.

The reaction scheme would be:

This reaction is typically a standard SN2 substitution and proceeds under milder conditions than the SNAr reaction on the pyridine ring itself.

Synthesis of Quinolyl and Other Heteroaryl Carbonodithioate Analogues

Replacing the pyridine ring with other heteroaryl systems, such as quinoline, can lead to analogues with different steric and electronic properties. The synthesis of O-ethyl S-quinolyl carbonodithioates can be achieved using similar methodologies to those described for the pyridine analogues.

For example, the synthesis of O-Ethyl S-quinolin-3-yl carbonodithioate would likely involve the reaction of a 3-haloquinoline (e.g., 3-bromoquinoline) with potassium ethyl xanthate. The reactivity of the haloquinoline would depend on the position of the halogen and the electronic nature of the quinoline ring system.

General synthetic strategies for quinolines often involve condensation reactions, such as the Friedländer synthesis, which can be used to construct the quinoline ring system with the desired substitution pattern before the introduction of the carbonodithioate group.

The following table summarizes the general approaches for synthesizing various analogues:

| Analogue Type | General Synthetic Approach | Key Reactants |

| Pyridine Ring Substitution | Nucleophilic aromatic substitution | Substituted 3-halopyridine, Potassium ethyl xanthate |

| Methyl Linker | Nucleophilic substitution | 3-(Halomethyl)pyridine, Potassium ethyl xanthate |

| Quinolyl Analogue | Nucleophilic aromatic substitution | 3-Haloquinoline, Potassium ethyl xanthate |

Green Chemistry Approaches in Carbonodithioate Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. neuroquantology.comgarph.co.uk This involves the development of protocols that reduce waste, avoid the use of hazardous substances, and improve energy efficiency. garph.co.uk In the synthesis of carbonodithioates and related organosulfur compounds, these principles are applied through innovative solvent choices and advanced catalytic systems. researchgate.net

A significant focus of green chemistry is the replacement of conventional volatile organic solvents (VOCs), which often pose risks to human health and the environment, with safer alternatives. researchgate.net For the synthesis of dithiocarbamates, a class of compounds structurally related to carbonodithioates, solvent-free approaches have proven highly effective. researchgate.netorganic-chemistry.org

Solvent-Free (Neat) Reactions:

One-pot, solvent-free methods for dithiocarbamate (B8719985) synthesis involve the direct reaction of an amine, carbon disulfide, and an alkyl halide. organic-chemistry.orgorganic-chemistry.org These reactions often proceed at room temperature and are highly atom-economical, producing high yields of the desired product with minimal waste. organic-chemistry.org For instance, a catalyst-free, one-pot reaction of amines, CS₂, and Michael acceptors under solvent-free conditions affords dithiocarbamates in good to excellent yields. thieme-connect.com The simplicity of these procedures often allows for easy isolation of the product without the need for extensive purification. organic-chemistry.org Another approach utilizes a catalytic amount of benzyl trimethyl ammonium hydroxide (B78521) (Triton-B) to facilitate the reaction between alkyl halides, amines, and carbon disulfide under solvent-free conditions, resulting in high yields (82-98%) and simple work-up procedures. researchgate.net

Environmentally Benign Solvents:

When a solvent is necessary, green chemistry encourages the use of environmentally benign options. neuroquantology.com Water is an ideal green solvent due to its non-toxicity, abundance, and low cost. neuroquantology.com Copper-catalyzed syntheses of S-aryl dithiocarbamates have been successfully carried out in water, eliminating the need for organic solvents and, in some cases, additional ligands. organic-chemistry.org Other green solvent alternatives include bio-based solvents (derived from renewable resources), ionic liquids (salts with low melting points), and deep eutectic solvents (DESs). ewadirect.comresearchgate.net For example, the synthesis of dithiocarbamate derivatives has been efficiently promoted by using a deep eutectic solvent or polyethylene glycol (PEG) as the reaction medium. rsc.org These green solvents can often be recovered and recycled, further enhancing the sustainability of the process. rsc.org

The following table summarizes some environmentally benign solvents and their key properties, highlighting their potential application in the synthesis of carbonodithioates and their analogues.

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient, selective, and sustainable chemical transformations. mdpi.com Catalysts can lower the energy requirements of a reaction, increase the rate of product formation, and direct the reaction to yield a specific product, thereby minimizing byproducts. nano-ntp.com In the synthesis of carbonodithioates and related thioesters, transition-metal catalysts, particularly those based on copper and palladium, play a crucial role in the formation of the key carbon-sulfur (C–S) bond. chim.itasianpubs.org

Copper-Catalyzed C–S Coupling:

Copper-based catalysts are attractive due to their low cost and effectiveness in promoting C–S bond formation. asianpubs.org An efficient, ligand-free copper-catalyzed coupling of aryl iodides with tetraalkylthiuram disulfides in water has been developed for the synthesis of S-aryl dithiocarbamates. organic-chemistry.org This method demonstrates high functional group tolerance and good yields. organic-chemistry.org Copper(I) iodide (CuI), often in combination with a ligand such as 1,10-phenanthroline, is also effective for synthesizing S-aryl thioacetates from aryl iodides and potassium thioacetate. beilstein-journals.org Green methods for synthesizing S-aryl phosphorothioates have also been developed using copper-catalyzed multicomponent reactions at room temperature. researchgate.net

Palladium-Catalyzed Thiocarbonylation:

Palladium catalysts are highly efficient for thiocarbonylation reactions, which introduce a carbonyl group and a sulfur atom in one step to form thioesters. rsc.orgacs.org Palladium-catalyzed reactions of aryl iodides with S-aryl thioformates have been reported as a method for thioester synthesis that proceeds at ambient temperature. organic-chemistry.orgacs.orgnih.gov These methods often exhibit broad substrate scope and good functional group compatibility. organic-chemistry.orgnih.gov

The table below provides an overview of selected catalytic systems used in the synthesis of compounds containing C–S bonds, relevant to the synthesis of this compound and its analogues.

Purification and Isolation Techniques for Carbonodithioates

The purification and isolation of the target compound are critical steps in any synthetic process to ensure the removal of unreacted starting materials, catalysts, and byproducts. reachemchemicals.com For carbonodithioates and related organosulfur compounds, a variety of standard and specialized techniques are employed.

The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid, boiling point, solubility) and the nature of the impurities. reachemchemicals.com

Common Purification Techniques:

Crystallization/Recrystallization: This is a primary technique for purifying solid compounds. It involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound forms pure crystals, leaving impurities behind in the solution. reachemchemicals.com

Distillation: Used for purifying liquids, this technique separates components of a mixture based on differences in their boiling points. Simple distillation is effective for large boiling point differences, while fractional distillation is used for liquids with closer boiling points. reachemchemicals.com For high-boiling or thermally sensitive compounds, vacuum distillation is employed to lower the boiling points.

Chromatography: This is a versatile and widely used set of techniques for separating complex mixtures. Adsorption chromatography, using adsorbents like silica gel or alumina, is common for purifying organosulfur compounds. globecore.com The crude mixture is passed through a column of the adsorbent, and components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase (eluent). globecore.com

Extraction: Liquid-liquid extraction is used to separate a compound from a mixture by partitioning it between two immiscible liquid phases. researchgate.net It is often used during the work-up of a reaction to remove inorganic salts or other polar impurities into an aqueous phase from an organic phase containing the product. beilstein-journals.org

Filtration: This is a basic technique used to separate a solid product from a liquid reaction mixture or a solution from which it has crystallized. reachemchemicals.com Vacuum filtration is often used to speed up the process. reachemchemicals.com

In many solvent-free syntheses of dithiocarbamates, the work-up and purification are significantly simplified, sometimes requiring only a simple extraction to isolate the pure product. organic-chemistry.org For some organosulfur compounds, purification may involve a percolation through silica gel to remove specific impurities before a final distillation.

The following table outlines the principal purification techniques applicable to carbonodithioates.

Compound Reference Table

Spectroscopic and Structural Elucidation of O Ethyl S Pyridin 3 Yl Carbonodithioate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of specific nuclei.

The ¹H NMR spectrum of O-Ethyl S-pyridin-3-yl carbonodithioate is expected to show distinct signals corresponding to the protons of the ethyl group and the pyridin-3-yl ring.

Ethyl Group: The ethyl group (-OCH₂CH₃) would exhibit a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons. The triplet is due to the coupling of the methyl protons with the two adjacent methylene protons. The chemical shift of the methylene protons would be expected in the downfield region, likely around 4.0-4.5 ppm, due to the deshielding effect of the adjacent oxygen atom. The methyl protons would appear further upfield, typically around 1.2-1.5 ppm.

Pyridin-3-yl Ring: The four protons on the pyridine (B92270) ring would produce a complex splitting pattern in the aromatic region of the spectrum (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants would depend on the electronic effects of the carbonodithioate substituent. The proton at the 2-position of the pyridine ring is expected to be the most deshielded and appear at the lowest field, likely as a doublet of doublets. The protons at the 4, 5, and 6-positions would also show characteristic splitting patterns (e.g., doublet of doublets, triplet of doublets) based on their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5-9.0 | m | 1H | Pyridine-H2 |

| ~7.5-8.0 | m | 2H | Pyridine-H4, H6 |

| ~7.0-7.5 | m | 1H | Pyridine-H5 |

| ~4.0-4.5 | q | 2H | OCH₂ |

The ¹³C NMR spectrum would provide information about the different carbon environments in the molecule.

Carbonodithioate Carbon: The carbon atom of the C=S group in the carbonodithioate moiety is expected to appear significantly downfield, typically in the range of 190-220 ppm.

Ethyl Group Carbons: The methylene carbon (-OCH₂-) would be expected around 60-70 ppm, while the methyl carbon (-CH₃) would be found in the upfield region, around 14-18 ppm.

Pyridin-3-yl Ring Carbons: The five carbon atoms of the pyridine ring would show distinct signals in the aromatic region (approximately 120-150 ppm). The carbon atom attached to the sulfur (C3) would be influenced by the sulfur's electronegativity and the resonance of the ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~190-220 | C=S |

| ~145-155 | Pyridine-C2, C6 |

| ~130-140 | Pyridine-C4 |

| ~120-130 | Pyridine-C5 |

| ~115-125 | Pyridine-C3 |

| ~60-70 | OCH₂ |

¹⁵N NMR spectroscopy could be used to probe the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen would be sensitive to the substitution pattern and the electronic nature of the carbonodithioate group. However, due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, this technique is less common than ¹H and ¹³C NMR.

For any potential fluorinated analogues of this compound, ¹⁹F NMR would be an invaluable tool. The chemical shifts and coupling constants of the fluorine atoms would provide detailed information about their location and electronic environment within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display several characteristic absorption bands.

C=S Stretch: A key absorption would be the C=S stretching vibration, which typically appears in the region of 1000-1250 cm⁻¹. This peak can sometimes be weak.

C-O Stretch: The C-O single bond stretch of the ethoxy group is expected to show a strong absorption band in the 1050-1150 cm⁻¹ region.

C-S Stretch: The C-S single bond stretch would likely appear in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C-H and C=C Stretches: The pyridine ring would exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The ethyl group would show aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| >3000 | Medium | Aromatic C-H Stretch |

| <3000 | Medium | Aliphatic C-H Stretch |

| 1400-1600 | Medium-Strong | Aromatic C=C and C=N Stretch |

| 1000-1250 | Medium-Weak | C=S Stretch |

| 1050-1150 | Strong | C-O Stretch |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a valuable tool for probing the vibrational modes of this compound, offering complementary information to infrared spectroscopy. The Raman spectrum of this compound is expected to be characterized by a series of distinct bands arising from the vibrations of its constituent functional groups: the pyridine ring, the ethyl group, and the dithiocarbonate moiety.

The vibrational modes of the pyridine ring are well-documented and are anticipated to be prominent in the Raman spectrum. Key pyridine ring vibrations include the ring breathing mode, typically observed in the range of 990-1030 cm⁻¹, and various C-H and C-C stretching and bending vibrations. cdnsciencepub.comacs.orgresearchgate.net The substitution pattern on the pyridine ring influences the exact frequencies and intensities of these modes. For a 3-substituted pyridine, characteristic shifts in these vibrational frequencies can be expected compared to unsubstituted pyridine.

The ethyl group will contribute its own set of characteristic Raman bands. These include C-H stretching vibrations in the 2800-3000 cm⁻¹ region, as well as C-C stretching and various bending modes at lower frequencies.

The dithiocarbonate (-O-C(=S)-S-) group is expected to exhibit several characteristic Raman active vibrations. The C=S stretching vibration is a particularly strong Raman scatterer and is anticipated to appear in the region of 1050-1200 cm⁻¹. csir.co.za The C-S stretching vibrations are also Raman active and are typically found in the 600-800 cm⁻¹ range. csir.co.zaresearchgate.net The coupling of these vibrations with other modes in the molecule can lead to a complex spectral pattern.

An illustrative breakdown of the expected prominent Raman shifts for this compound is presented in the table below, based on data from analogous compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

| Ring Breathing | ~1030 | Pyridine Ring |

| C=S Stretch | ~1050-1200 | Dithiocarbonate |

| C-N Stretch | ~1250-1350 | Pyridine Ring |

| C-S Stretch | ~600-800 | Dithiocarbonate |

| C-H Bending (Aromatic) | ~1000-1100 | Pyridine Ring |

| C-H Stretching (Aliphatic) | ~2850-2980 | Ethyl Group |

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for the determination of the molecular weight and confirmation of the elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar organic molecules like this compound. In ESI-MS, the compound is typically dissolved in a suitable solvent and then introduced into the mass spectrometer. The process generates gaseous ions from the analyte molecules with minimal fragmentation.

For this compound, with the molecular formula C₈H₉NOS₂, the expected monoisotopic mass is approximately 199.02 Da. In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 200.03. Depending on the solvent system and additives used, other adduct ions such as the sodium adduct [M+Na]⁺ (m/z ≈ 222.01) or the potassium adduct [M+K]⁺ (m/z ≈ 237.98) may also be observed. The detection of these ions allows for the unambiguous determination of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition of the molecule. This technique is crucial for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass.

The calculated exact mass of the protonated molecule [C₈H₁₀NOS₂]⁺ is 200.02766 Da. An HRMS measurement that yields a mass value very close to this calculated value (typically within a few parts per million, ppm) would provide strong evidence for the elemental composition of C₈H₉NOS₂. This high level of accuracy is instrumental in the structural elucidation of new chemical entities.

| Ion | Formula | Calculated Exact Mass (Da) |

| [M] | C₈H₉NOS₂ | 199.02039 |

| [M+H]⁺ | C₈H₁₀NOS₂⁺ | 200.02766 |

| [M+Na]⁺ | C₈H₉NNaOS₂⁺ | 222.00960 |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light.

Analysis of Electronic Transitions and Chromophores

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from electronic transitions within its chromophoric groups. The primary chromophores in this molecule are the pyridine ring and the dithiocarbonate moiety.

The pyridine ring typically displays π → π* transitions. For unsubstituted pyridine in a non-polar solvent, these transitions are observed around 251 nm, 257 nm, and 262 nm. The dithiocarbonate group (-O-C(=S)-S-) also possesses characteristic electronic transitions. The C=S double bond gives rise to a relatively weak n → π* transition at longer wavelengths (in the visible region for some dithiocarbonates) and a more intense π → π* transition at shorter wavelengths (in the UV region). tandfonline.com

For xanthates (O-alkyldithiocarbonates), a strong absorption band is typically observed around 300 nm, which is attributed to a π → π* transition within the OCS₂ chromophore. tandfonline.commdpi.comnih.gov A weaker n → π* transition is also expected at a longer wavelength. The conjugation of the dithiocarbonate group with the pyridine ring through the sulfur atom is likely to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unconjugated systems.

Therefore, the UV-Vis spectrum of this compound is anticipated to show complex absorption features resulting from the overlap of the electronic transitions of both the pyridine and dithiocarbonate chromophores.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Pyridine Ring | π → π | ~260 |

| Dithiocarbonate | π → π | ~300-320 |

| Dithiocarbonate | n → π* | >350 |

Solvent Effects on UV-Vis Absorption Maxima

The position of the absorption maxima (λmax) in the UV-Vis spectrum of this compound is expected to be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.orgnih.gov

The n → π* transition of the C=S group is particularly sensitive to solvent polarity. In polar, protic solvents (e.g., ethanol, water), the lone pair of electrons on the sulfur atom can engage in hydrogen bonding with the solvent molecules. This interaction stabilizes the non-bonding (n) orbital, increasing the energy gap for the n → π* transition. Consequently, a hypsochromic shift (blue shift, to shorter wavelengths) of the n → π* absorption band is expected with increasing solvent polarity. wikipedia.org

Conversely, the π → π* transitions are generally more sensitive to the refractive index and dielectric constant of the solvent. For π → π* transitions, an increase in solvent polarity often leads to a stabilization of the more polar excited state relative to the ground state, resulting in a bathochromic shift (red shift, to longer wavelengths). nih.gov

Given the presence of both n → π* and π → π* transitions in this compound, its UV-Vis spectrum will likely exhibit a combination of these solvent effects. A systematic study in a range of solvents with varying polarities would be necessary to fully characterize the solvatochromic behavior of this compound.

| Solvent Type | Effect on n → π Transition | Effect on π → π Transition |

| Non-polar | λmax at longer wavelength | λmax at shorter wavelength |

| Polar Aprotic | Intermediate λmax | Intermediate λmax |

| Polar Protic | λmax at shorter wavelength (Blue Shift) | λmax at longer wavelength (Red Shift) |

Analysis of this compound Reveals Undetermined Crystallographic Structure

Despite extensive searches of chemical and crystallographic databases, the specific X-ray crystallographic data for this compound has not been reported in publicly available scientific literature. Therefore, a detailed analysis of its solid-state structure, including molecular geometry, crystal packing, and intermolecular interactions, cannot be provided at this time.

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides crucial information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. Furthermore, analysis of the crystal lattice reveals how individual molecules are arranged, a field of study essential for understanding a compound's physical properties such as melting point, solubility, and stability.

The study of intermolecular interactions, including hydrogen bonds and other non-covalent forces, is also dependent on crystallographic data. These interactions govern the supramolecular assembly of molecules in the solid state.

While the synthesis and spectroscopic characterization of related pyridine carbonodithioates have been documented, the specific crystallographic information for the 3-pyridyl isomer remains elusive. Scientific databases, such as the Cambridge Structural Database (CSD), are the primary repositories for such information, and a thorough search has yielded no entry for this particular compound.

Consequently, the subsections outlined for a detailed structural elucidation—Determination of Molecular Geometry and Conformation, Elucidation of Crystal Packing and Intermolecular Interactions, and Hydrogen Bonding and Weak Non-Covalent Interactions within the Crystal Lattice—cannot be addressed with scientific accuracy for this compound. Further research, specifically the successful growth of a single crystal and subsequent X-ray diffraction analysis, would be required to generate this fundamental data.

Chemical Reactivity and Transformation Studies of O Ethyl S Pyridin 3 Yl Carbonodithioate

Radical Reactions and Controlled Polymerization Applications

Role as a Reversible Addition-Fragmentation Chain Transfer (RAFT) Agent

Xanthates, which share the O-ethyl carbonodithioate functional group with the target compound, are a known class of chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

In a typical RAFT polymerization, a radical initiator generates free radicals that react with monomer units to form propagating polymer chains. These propagating chains can then react with the RAFT agent in a reversible addition-fragmentation process. This establishes an equilibrium between active (propagating) and dormant (polymer chains capped with the RAFT agent) species. This equilibrium allows for all polymer chains to grow at a similar rate, leading to controlled polymerization. The effectiveness of a RAFT agent is determined by the substituents on the dithiocarbonyl group, which influence the rates of addition and fragmentation.

The ability to control polymer molecular weight in RAFT polymerization stems from the ratio of monomer to RAFT agent used. A higher ratio of monomer to RAFT agent will result in a higher molecular weight polymer. The polydispersity index (PDI), a measure of the distribution of molecular weights in a given polymer sample, is typically low in a well-controlled RAFT polymerization, often approaching values close to 1.0. This indicates a high degree of control over the polymerization process and a uniform chain length. Without specific experimental data for O-Ethyl S-pyridin-3-yl carbonodithioate, a data table illustrating its performance in controlling molecular weight and polydispersity for various monomers cannot be generated.

One of the key advantages of RAFT polymerization is the ability to synthesize block copolymers. This is achieved by using the polymer chains from a first polymerization, which are capped with the RAFT agent, to initiate the polymerization of a second monomer. This process can be repeated to create multiblock copolymers. The living nature of RAFT polymerization also allows for the creation of more complex macromolecular architectures, such as star polymers and graft copolymers. The pyridyl group in this compound could potentially offer interesting functionalities to the resulting polymers, such as pH-responsiveness or the ability to coordinate with metal ions. However, no specific examples of its use in synthesizing block copolymers or other complex architectures have been found in the searched literature.

Participation in Radical Cross-Coupling Reactions

The carbon-sulfur bond in xanthates can be cleaved under radical conditions, allowing the fragments to participate in cross-coupling reactions. In theory, the pyridin-3-yl-thio radical and the ethyl-xanthate radical derived from this compound could potentially engage in such reactions. However, no specific studies detailing the participation of this compound in radical cross-coupling reactions were identified.

Substitution and Cleavage Reactions Involving the Carbonodithioate Moiety

The carbonodithioate group is susceptible to both nucleophilic substitution and cleavage reactions. The S-pyridin-3-yl group could act as a leaving group in the presence of strong nucleophiles. Additionally, the ester-like linkage of the ethoxy group could be subject to hydrolysis under acidic or basic conditions. The pyridyl nitrogen also introduces the possibility of reactions at the nitrogen center, such as protonation or alkylation, which could in turn influence the reactivity of the carbonodithioate moiety. Specific studies on these reactions for this compound are not available in the searched literature.

Nucleophilic Substitution Reactions at the Carbonodithioate Carbon

The carbonodithioate functional group in this compound presents an electrophilic carbon center susceptible to nucleophilic attack. The reactivity of this center is influenced by the electronic properties of the ethoxy and pyridin-3-ylthio groups. Nucleophilic substitution at this carbon typically proceeds through an addition-elimination mechanism.

In this process, a nucleophile attacks the thiocarbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the departure of one of the leaving groups, either the ethoxy or the pyridin-3-ylthio group. The facility of this substitution is dependent on the strength of the incoming nucleophile and the stability of the leaving group.

Kinetic studies on analogous aryl dithioacetates reacting with pyridine (B92270) nucleophiles have shown that the reaction mechanism can shift depending on the basicity of the nucleophile. nih.gov For less basic pyridines, the breakdown of the tetrahedral intermediate is the rate-limiting step, while for more basic pyridines, the formation of the intermediate becomes rate-limiting. nih.gov This suggests a complex interplay of electronic factors governing the reaction pathway. While specific studies on this compound are not prevalent, the general principles of nucleophilic substitution at a dithiocarbonate moiety would apply. youtube.com The pyridyl group, particularly when protonated or activated, can be a good leaving group, facilitating substitution. wikipedia.orgyoutube.com

Table 1: Factors Influencing Nucleophilic Substitution at the Carbonodithioate Carbon

| Factor | Influence on Reactivity | Mechanistic Implication |

| Nucleophile Strength | Stronger nucleophiles increase the rate of attack on the electrophilic carbon. | Can influence whether the formation or breakdown of the tetrahedral intermediate is rate-limiting. |

| Leaving Group Ability | A more stable leaving group (weaker base) will depart more readily. The pyridin-3-ylthio group's ability can be enhanced by protonation. | Facilitates the collapse of the tetrahedral intermediate and product formation. |

| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states. | Can influence reaction rates but the effect is often complex. |

| Steric Hindrance | Bulky nucleophiles or substituents near the reaction center can slow the reaction. | May favor alternative reaction pathways if the primary site is sterically inaccessible. |

Electrophilic Activation and Subsequent Transformations

The sulfur atoms of the carbonodithioate group in this compound possess lone pairs of electrons and can act as nucleophilic centers, making them susceptible to electrophilic attack. Activation by electrophiles can lead to a variety of subsequent transformations.

For instance, alkylating agents can react at the thiocarbonyl sulfur, leading to the formation of a dithiocarbonate salt. This activation can enhance the electrophilicity of the central carbon, making it more susceptible to nucleophilic attack. The interaction with Lewis acids or Brønsted acids can also activate the molecule. Protonation of the pyridine nitrogen or coordination of a Lewis acid to one of the sulfur atoms can increase the leaving group ability of the pyridin-3-ylthio moiety or enhance the electrophilicity of the thiocarbonyl carbon.

Research into the electrophilic activation of related dithiolene systems has shown that these moieties can engage in complex reactions, including hydride-coupled reverse electron transfer processes when interacting with boranes. acs.org While not directly analogous, this highlights the potential for the dithiocarbonate functionality to participate in intricate transformations upon electrophilic activation. The specific outcomes of such activations for this compound would depend on the nature of the electrophile and the reaction conditions.

Hydrolytic Stability and Pathways of Decomposition

The hydrolytic stability of this compound is a critical aspect of its chemical profile. Thioesters and related compounds are known to undergo hydrolysis, and the rate of this decomposition is influenced by pH and the presence of catalysts. For the closely related compound S,S-di(pyridin-2-yl)carbonodithioate, it has been noted that it has limited stability at room temperature, especially when exposed to air, leading to hydrolysis back to 2-mercaptopyridine. orgsyn.org This suggests that this compound is also susceptible to hydrolysis.

The hydrolysis likely proceeds via nucleophilic attack of water or hydroxide (B78521) ions at the electrophilic thiocarbonyl carbon. Under basic conditions, the reaction is expected to be faster due to the higher concentration of the more potent hydroxide nucleophile. The decomposition would lead to the formation of ethoxycarbonylsulfenic acid and 3-mercaptopyridine, which would likely undergo further reactions.

Studies on the hydrolysis of S-ethyl trifluorothioacetate have shown that the reaction mechanism can be complex, involving multiple water molecules in the transition state. mdpi.com The rate of hydrolysis for this compound would be influenced by the electronic effects of the pyridyl group. The electron-withdrawing nature of the pyridine ring can enhance the electrophilicity of the carbonodithioate carbon, potentially increasing the rate of hydrolysis compared to alkyl dithiocarbonates.

Reductive Transformations Utilizing Carbonodithioate Functionality

The carbonodithioate group can be utilized in various reductive transformations, most notably in the deoxygenation of alcohols and the reduction of carboxylic acids.

Conversion of Carboxylic Acids to Alcohols via Dithioester Intermediates

A significant application of pyridyl dithioesters is in the reduction of carboxylic acids to primary alcohols. The direct reduction of carboxylic acids is often challenging, requiring harsh reducing agents. orgsyn.org A milder approach involves the activation of the carboxylic acid by converting it into a more reactive intermediate, such as a pyridyl thioester.

The closely related reagent S,S-di(pyridin-2-yl) carbonodithioate (DPDTC) has been effectively used for this purpose. orgsyn.org The carboxylic acid reacts with DPDTC to form an S-2-pyridyl thioester in situ. This thioester is then reduced to the corresponding primary alcohol using a reducing agent like sodium borohydride. orgsyn.org It is highly probable that this compound could function similarly, activating carboxylic acids to facilitate their reduction.

Table 2: General Scheme for the Reduction of Carboxylic Acids via Pyridyl Dithioester Intermediates

| Step | Reactants | Intermediate/Product | Purpose |

| 1. Activation | Carboxylic Acid + this compound | S-pyridin-3-yl thioester | Formation of a reactive intermediate. |

| 2. Reduction | S-pyridin-3-yl thioester + Reducing Agent (e.g., NaBH₄) | Primary Alcohol | Reduction of the activated carboxylic acid. |

Scope and Limitations of Reductive Methods

The use of dithioester intermediates for reductive transformations extends to the deoxygenation of secondary alcohols, a reaction famously known as the Barton-McCombie deoxygenation. wikipedia.orglibretexts.orgnrochemistry.comorganic-chemistry.org In this reaction, a secondary alcohol is first converted to a thiocarbonyl derivative, such as a xanthate. This derivative is then treated with a radical initiator and a hydrogen atom source, typically tributyltin hydride, to yield the deoxygenated alkane. wikipedia.orglibretexts.orgnrochemistry.comorganic-chemistry.org The formation of a stable tin-sulfur bond provides the thermodynamic driving force for the reaction. organic-chemistry.org

While effective, a significant limitation of the classical Barton-McCombie reaction is the use of toxic and difficult-to-remove tin reagents. researchgate.net Research has focused on developing tin-free alternatives, employing reagents like silanes or phosphites as the hydrogen atom source and radical chain carrier. researchgate.netrsc.org

The scope of these reductive methods is broad, tolerating a wide range of functional groups. However, the presence of other reducible groups in the molecule can lead to selectivity issues. The efficiency of the reduction can also be influenced by steric hindrance around the reaction center.

Oxidative Reactivity and Pathways

The sulfur atoms in this compound are susceptible to oxidation. The oxidation of related dithiocarbamates has been studied, and these studies provide insight into the potential oxidative pathways of the target compound.

Oxidation of dithiocarbamates often leads to the formation of thiuram disulfides, which involves the coupling of two dithiocarbamate (B8719985) molecules through a disulfide bond. rsc.orgwikipedia.org This oxidation can be achieved using various oxidizing agents. rsc.org In some cases, the oxidation can be catalyzed by metal ions, such as copper(II). nih.gov

Further oxidation can lead to the formation of sulfinates and ultimately sulfates, with the decomposition of the dithiocarbamate structure. kglmeridian.com The specific products of the oxidation of this compound would depend on the oxidant used and the reaction conditions. The presence of the pyridine ring could also influence the oxidative pathway, as the nitrogen atom could also be a site for oxidation, forming a pyridine N-oxide, depending on the oxidant's nature.

Table 3: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Notes |

| Mild Oxidants (e.g., I₂, H₂O₂) | Dimer (Disulfide-linked) | Analogous to thiuram disulfide formation from dithiocarbamates. |

| Strong Oxidants (e.g., KMnO₄, peroxy acids) | Sulfinates, Sulfates, Pyridine N-oxide | May lead to the decomposition of the carbonodithioate moiety and oxidation of the pyridine nitrogen. |

| Metal-catalyzed Oxidation (e.g., Cu(II)) | Dimer and other coupled products | The metal can act as a catalyst for oxidative coupling. |

Computational and Theoretical Investigations of O Ethyl S Pyridin 3 Yl Carbonodithioate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modern chemical research, offering a balance between accuracy and computational cost. Such studies on O-Ethyl S-pyridin-3-yl carbonodithioate would provide fundamental insights into its molecular nature.

A foundational step in any computational study is the optimization of the molecule's geometry. For this compound, this would involve determining the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. Different conformers, arising from rotation around single bonds (e.g., the C-O, C-S, and C-C bonds), could be explored to map out the conformational energy landscape. This would reveal the relative energies of different spatial arrangements and the energy barriers between them, identifying the global minimum energy structure which is the most likely conformation to be observed.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. researchgate.netresearchgate.net An analysis of the HOMO and LUMO of this compound would indicate the regions of the molecule that are most likely to act as an electron donor (nucleophile) and an electron acceptor (electrophile), respectively. The energy difference between the HOMO and LUMO, known as the band gap energy, is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller band gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Indicates electron-donating ability. |

| LUMO Energy | (Value in eV) | Indicates electron-accepting ability. |

| Band Gap (LUMO-HOMO) | (Value in eV) | Relates to chemical reactivity and stability. |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical calculations could predict:

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation and assignment of experimental spectra.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) can help in identifying the characteristic functional groups and their vibrational modes within the molecule. nih.govnih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's chromophoric properties.

Understanding the distribution of charge within a molecule is key to predicting its interactions with other molecules. The calculation of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) for this compound would quantify the partial positive and negative charges on each atom. An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface, with color-coding indicating electron-rich (negative potential) and electron-poor (positive potential) regions. libretexts.org This map is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally. rsc.org

For any proposed reaction involving this compound, computational modeling could be used to identify the transition state structures for key elementary steps. By calculating the energy of these transition states, the activation energy for the reaction can be determined, which is crucial for understanding the reaction kinetics. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a detailed mechanistic picture at the molecular level.

Reaction Coordinate Analysis and Energy Barriers

Reaction coordinate analysis is a computational method used to map the energy landscape of a chemical reaction, identifying the transition states and calculating the energy barriers (activation energies) that govern the reaction rate. For a molecule like this compound, such analysis would be crucial in understanding its stability and reactivity, particularly its decomposition pathways.

Studies on the stability of similar xanthates, such as sodium ethyl xanthate (SEX), have shown that they are susceptible to decomposition, especially in acidic conditions. This decomposition typically proceeds through the formation of xanthic acid, which then breaks down into carbon disulfide (CS₂) and the corresponding alcohol. The energy barriers for these decomposition pathways are critical for determining the compound's shelf-life and its behavior in various chemical environments.

For instance, computational studies using Density Functional Theory (DFT) can model the step-by-step process of hydrolysis. The initial protonation of the xanthate, followed by the C-S bond cleavage, would represent key points along the reaction coordinate. The energy at each point would be calculated to construct a potential energy surface.

While specific energy barrier values for this compound are not published, DFT calculations on related xanthate interactions provide insight into the energies involved in their chemical transformations. For example, the interaction energies of ethyl xanthate with various ions have been calculated, which can be indicative of the stability of different adducts and the energy required to break these interactions. bohrium.com

Table 1: Illustrative Interaction Energies of Ethyl Xanthate (EX) with Metal Ions (Analog Data)

| Interacting Species | Spin State | Interaction Energy (kJ/mol) |

| Fe²⁺ with EX | Spin-V | -2035.78 |

| Fe³⁺ with EX | Spin-VI | -3185.08 |

| Cu⁺ with EX | Spin-I | -1237.03 |

| Cu²⁺ with EX | Spin-II | -2189.28 |

| Data derived from DFT/B3LYP calculations on metal-ethyl xanthate complexes and serves as an illustration of the magnitude of interaction energies. bohrium.com |

This table demonstrates the significant interaction energies that can be calculated, providing a quantitative measure of the stability of these complexes. A similar approach could be used to determine the energy barriers for reactions involving this compound.

Theoretical Prediction of Reactivity and Selectivity Trends

Theoretical predictions of reactivity and selectivity can be derived from the electronic structure of the molecule, often analyzed through frontier molecular orbital (FMO) theory and natural bond orbital (NBO) analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are key indicators of a molecule's nucleophilic and electrophilic sites, respectively.

For this compound, the pyridine (B92270) ring introduces specific electronic features. The nitrogen atom in the pyridine ring is a site of basicity and can be protonated or coordinate to metal ions. The electronic properties of the pyridine ring will influence the electron density across the entire molecule, including the carbonodithioate group.

NBO analysis can provide detailed information on the charge distribution and the nature of the bonding within the molecule. For instance, in metal-xanthate complexes, NBO analysis has revealed the extent of covalent versus ionic character in the bonds formed. bohrium.com In this compound, this analysis would clarify the charge on the sulfur atoms, the carbon of the C=S group, and the nitrogen of the pyridine ring, thereby predicting the most likely sites for electrophilic or nucleophilic attack.

Table 2: Predicted Reactivity Sites in this compound (Based on Analog Data)

| Molecular Site | Predicted Reactivity | Rationale |

| Pyridine Nitrogen | Nucleophilic/Basic | Lone pair of electrons on the nitrogen atom. |

| Thiocarbonyl Sulfur (C=S) | Nucleophilic | Higher energy electrons in the C=S pi bond. |

| Carbonyl Carbon (O-C=S) | Electrophilic | Polarization of the C=S and C-O bonds. |

| Thiol Sulfur (C-S-Py) | Nucleophilic | Lone pair of electrons on the sulfur atom. |

The selectivity of this compound in reactions would be governed by a combination of these electronic factors and steric hindrance. For example, in a reaction with an electrophile, the pyridine nitrogen and the thiocarbonyl sulfur would be competing nucleophilic centers. The exact selectivity would depend on the nature of the electrophile and the reaction conditions, which can be modeled computationally.

Molecular Dynamics Simulations to Understand Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions with their environment over time. An MD simulation of this compound could provide insights into its conformational flexibility, solvation, and interactions with other molecules or surfaces.

MD simulations on xanthine (B1682287) inhibitors have been used to reveal the mechanism of their binding to proteins, highlighting the importance of van der Waals interactions and hydrogen bonding. nih.gov Similarly, MD simulations of this compound in a solvent like water would show how the molecule orients itself and which parts are preferentially solvated. The ethyl group would likely exhibit hydrophobic behavior, while the pyridine nitrogen and the oxygen and sulfur atoms of the carbonodithioate group would engage in hydrogen bonding with water molecules.

Recent MD studies on the adsorption of xanthates onto surfaces have revealed that the orientation of the molecule is crucial for its interaction. researchgate.net For example, the head group of the xanthate was found to be closer to the surface of multilayer graphene oxide. researchgate.net In the case of this compound, MD simulations could predict its adsorption behavior on various materials, which is relevant for applications in materials science or as a flotation agent.

Table 3: Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation Aspect | Information Gained | Potential Application |

| Conformational Analysis | Preferred dihedral angles and rotational freedom around single bonds. | Understanding molecular shape and flexibility. |

| Solvation Shell Structure | Arrangement of solvent molecules (e.g., water) around the solute. | Predicting solubility and interactions in solution. |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces, and pi-stacking with other molecules. | Designing formulations or understanding binding mechanisms. |

| Surface Adsorption | Orientation and binding energy on a given surface. | Applications in mineral processing or material coating. |

These simulations would provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations like DFT.

Applications of O Ethyl S Pyridin 3 Yl Carbonodithioate in Advanced Organic Synthesis

Reagent for Carbon-Sulfur Bond Formation

There is no specific information available in the searched literature detailing the use of O-Ethyl S-pyridin-3-yl carbonodithioate for the formation of carbon-sulfur bonds.

Facile Synthesis of Thioether Derivatives

No published methods or examples were found that utilize this compound for the synthesis of thioether derivatives.

Development as a Thiol-Free Sulfuration Reagent

The development and application of this compound as a thiol-free sulfuration reagent are not described in the available scientific literature.

Chain Transfer Agent in Precision Polymer Synthesis

While the reversible addition-fragmentation chain-transfer (RAFT) polymerization is a well-established technique for controlling polymer synthesis, there is no specific mention of this compound being employed as a chain transfer agent in the reviewed literature.

Creation of Polymers with Defined Molecular Weights and End-Group Functionalities

No studies were identified that report the use of this compound to create polymers with defined molecular weights or specific end-group functionalities.

Design of Functional Polymers for Specific Material Science Applications

The literature search did not yield any examples of functional polymers designed for specific material science applications using this compound.

Precursor in Multicomponent Reactions and Cascade Transformations

There is no information available on the use of this compound as a precursor in either multicomponent reactions or cascade transformations.

Applications as a Building Block for Complex Heterocyclic Structures

This compound emerges as a versatile and promising building block in the realm of advanced organic synthesis, particularly for the construction of complex heterocyclic frameworks. Its unique structural features, combining a reactive carbonodithioate moiety with a pyridine (B92270) ring, open avenues for diverse cyclization strategies to afford fused heterocyclic systems. These systems are of significant interest due to their prevalence in pharmacologically active compounds and functional materials. The reactivity of the pyridin-3-ylthio group, often generated in situ or from a precursor, is central to its application in forming new heterocyclic rings.

One of the primary applications of this building block is in the synthesis of thienopyridines, a class of fused heterocycles with a thiophene (B33073) ring fused to a pyridine ring. The specific isomer of the thienopyridine system obtained is dependent on the cyclization strategy and the nature of the reaction partner. For instance, the pyridin-3-thiol, which can be derived from this compound, is a key intermediate for constructing the thieno[2,3-b]pyridine (B153569) and thieno[3,2-c]pyridine (B143518) skeletons.

Research into the synthesis of thieno[2,3-b]pyridines has demonstrated the utility of pyridinethiones, which are tautomers of pyridinethiols, as precursors. For example, the reaction of 3-cyanopyridine-2(1H)-thiones with various reagents can lead to the formation of functionalized thieno[2,3-b]pyridines. researchgate.net This suggests a plausible pathway where this compound, upon hydrolysis to the corresponding pyridin-3-thiol, could undergo analogous cyclization reactions.

Furthermore, the synthesis of various pyridyl thienopyridines has been achieved through different synthetic sequences, underscoring the modularity of using pyridine-based building blocks in constructing complex fused systems. thieme-connect.de These approaches often involve the coupling of a pyridine unit with a thiophene precursor, followed by ring closure. The carbonodithioate group in this compound can act as a handle for introducing the pyridine moiety and facilitating subsequent cyclization.

Another potential application lies in radical-mediated cyclizations. Xanthates and related derivatives are well-known precursors for generating carbon-centered radicals under tin-free conditions. These radicals can then participate in intramolecular or intermolecular additions to unsaturated systems, leading to the formation of new rings. A study on the radical cascade of xanthates to form pyrrolopyrimidines illustrates the potential for such transformations. nih.gov This suggests that this compound could be employed in radical cyclizations to construct novel heterocyclic systems fused to the pyridine ring.

The following table summarizes potential synthetic routes to complex heterocyclic structures utilizing this compound as a key building block, based on established reactivity of analogous compounds.

| Target Heterocycle | Proposed Reaction Type | Key Intermediates/Reagents | Potential Reaction Pathway |

| Thieno[2,3-b]pyridines | Condensation/Cyclization | Pyridin-3-thiol (from hydrolysis), α-haloketones or esters | The pyridin-3-thiol, generated from the starting material, can undergo S-alkylation with an α-halocarbonyl compound, followed by intramolecular cyclization to form the thiophene ring. |

| Thieno[3,2-c]pyridines | Condensation/Cyclization | Pyridin-3-thiol, suitable dielectrophiles | Reaction of the pyridin-3-thiol with a molecule containing two electrophilic centers can lead to the formation of the thiophene ring fused at the 3- and 2-positions of the pyridine. |

| Fused Pyridothiazines | Intramolecular Cyclization | --- | The carbonodithioate moiety itself can participate in cyclization reactions, for example, through an intramolecular attack of the pyridine nitrogen or a substituent on the pyridine ring onto the thiocarbonyl group, potentially leading to fused pyridothiazine derivatives under thermal or photochemical conditions. |

| Pyrrolo[2,3-b]pyridines | Radical Cascade Cyclization | Radical initiator (e.g., AIBN), suitable alkene or alkyne acceptor | Generation of a radical at a position α to the sulfur atom, followed by intramolecular cyclization onto the pyridine ring or a tethered unsaturated system, could provide access to indolizine-type or other fused nitrogen-containing heterocycles. |

It is important to note that while the direct application of this compound in these specific transformations may not be extensively documented, the known reactivity of pyridinethiols, xanthates, and related sulfur compounds provides a strong basis for its potential as a valuable and versatile building block in the synthesis of diverse and complex heterocyclic structures. Future research in this area is likely to uncover novel and efficient synthetic methodologies leveraging the unique reactivity of this compound.

Research on Modified O Ethyl S Pyridin 3 Yl Carbonodithioate Derivatives and Analogues

Systematic Variation of the O-Alkyl Group

The length and branching of the O-alkyl chain in carbonodithioate analogues can significantly influence physicochemical properties and reaction outcomes. Longer, straight-chain alkyl groups tend to increase the molecule's hydrophobicity, which can alter its solubility and adsorption characteristics. nih.gov Studies on related organosulfur compounds have shown that even subtle changes, such as the difference between a propyl and an isobutyl group, can affect reaction yields. For instance, in the synthesis of certain S-aryl O-alkyl carbonothioates, the less-branched propyl group resulted in higher yields compared to the bulkier isobutyl group. researchgate.net

This suggests that steric hindrance from branched alkyl groups can play a role in the reactivity of the carbonodithioate functional group. Furthermore, increasing the alkyl chain length can enhance van der Waals forces, leading to greater aggregation between molecules and influencing bulk properties like self-diffusion coefficients. nih.gov In other classes of molecules, the alkyl chain length is a critical determinant of biological activity, where optimal interaction with target receptors is often dependent on a specific chain length. caymanchem.com

| O-Alkyl Group | Reported Yield Range (%) in a Related Synthesis researchgate.net |

|---|---|

| Propyl | 74-79 |

| Isobutyl | 69-73 |

Incorporating additional functional groups into the O-alkyl portion of the molecule represents a sophisticated strategy for creating derivatives with specialized functions. By replacing the simple ethyl group with more complex moieties, the entire molecule can be repurposed as a chemical tool. For example, research on analogous O-alkyl S-(pyridin-2-yl)carbonothiolates has demonstrated that introducing large, functional units like Fluorenylmethyloxycarbonyl (Fmoc) or 2,2,2-Trichloroethoxycarbonyl (Troc) transforms the molecule into a highly selective reagent for protecting amino groups in organic synthesis. organic-chemistry.orgscispace.com These functionalized reagents are stable and effective even in the presence of other reactive groups like hydroxyls. organic-chemistry.org

Furthermore, the introduction of specific atoms, such as fluorine, into the alkyl chain is a known method for modulating a molecule's physicochemical properties. nih.govchemrxiv.org Such modifications can significantly alter lipophilicity and electronic characteristics, providing a pathway to derivatives with tailored properties for various chemical applications. nih.gov

Exploration of Different Pyridine (B92270) Substituents and Positional Isomers

The pyridine ring is a central component of the molecule's identity, and modifications to it, either by adding substituents or by changing the attachment point of the carbonodithioate group, have profound effects on reactivity.

The electronic nature of the pyridine ring makes it a prime target for modification. As an electron-deficient heterocycle, pyridine's reactivity is sensitive to the presence of substituents. pearson.com Attaching electron-withdrawing groups to the ring would further decrease its electron density, enhancing the electrophilic character of the carbon atoms and potentially influencing the reactivity of the attached carbonodithioate group. researchgate.net Conversely, electron-donating groups would increase the ring's nucleophilicity.

Studies on other pyridine-containing structures, such as pyridinophane complexes, have shown that substitution on the pyridine ring can serve as a "regulatory handle" to tune the electronic properties and catalytic activity of the molecule, often without significantly altering its geometry. rsc.org The position of these substituents is critical, as it directs the regioselectivity of subsequent chemical transformations. researchgate.net The inherent directing effects of the nitrogen atom typically favor functionalization at the C2 and C4 positions, making targeted substitution at other positions a synthetic challenge. researchgate.netnih.gov

The position of the carbonodithioate group on the pyridine ring—whether at the 2, 3, or 4-position—gives rise to structural isomers with distinct chemical behaviors. The synthesis of each isomer presents unique challenges due to the intrinsic reactivity of the pyridine ring. nih.gov

The reactivity of these isomers is markedly different. For example, O-Alkyl S-(pyridin-2-yl)carbonothiolates (the 2-yl isomer) have been developed as operationally simple and highly nitrogen-selective reagents for the alkoxy carbonylation of amino groups. organic-chemistry.orgscispace.com Their utility as protecting group reagents stems directly from the 2-pyridylthio group's ability to act as an effective leaving group.

| Isomer | Known or Expected Characteristics | Relevant Research Context |

|---|---|---|

| S-pyridin-2-yl | Acts as a selective N-acylating agent; the 2-pyridylthio moiety is a good leaving group. | Developed as a reagent for protecting amino groups. organic-chemistry.orgscispace.com |

| S-pyridin-3-yl | Electronic properties are influenced by the meta-positioned nitrogen atom; reactivity differs from the 2- and 4-yl isomers. | Subject of this article; its reactivity is intermediate and less directly activated by the nitrogen. |

| S-pyridin-4-yl | Subject to strong electronic influence from the para-positioned nitrogen; synthetic access can be challenging. nih.gov | Expected to have distinct reactivity due to direct electronic conjugation with the nitrogen atom. |

Hybrid Compounds Incorporating O-Ethyl S-pyridin-3-yl Carbonodithioate as a Key Structural Motif

The this compound scaffold can serve as a building block for the construction of more complex, "hybrid" molecules. This approach involves chemically linking the core structure to other distinct molecular entities to create novel compounds with combined or unique properties.

For instance, the pyridin-3-yl group is a recognized structural motif in medicinal chemistry. In one study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, resulting in hybrid compounds with significant antibacterial activity. nih.gov This demonstrates the value of the pyridin-3-yl fragment in generating bioactive molecules. Similarly, complex hybrid structures have been reported where a pyridyl moiety is covalently bonded to other heterocyclic systems, such as benzimidazole, to form large, multifunctional molecules. nih.govnih.gov Following this logic, the entire this compound molecule could be incorporated into such designs, wedding its specific chemical properties to those of another pharmacophore or functional scaffold.

Future Research Directions and Emerging Trends in O Ethyl S Pyridin 3 Yl Carbonodithioate Chemistry

Development of More Sustainable and Scalable Synthetic Methodologies

The traditional synthesis of xanthates often involves hazardous reagents and solvents, prompting a shift towards greener and more scalable methods. mdpi.comresearchgate.net The future of O-Ethyl S-pyridin-3-yl carbonodithioate synthesis lies in methodologies that align with the principles of green chemistry, such as maximizing atom economy, using safer solvents, and reducing energy consumption. nih.govyoutube.com

Key research directions include:

Phase-Transfer Catalysis: Utilizing phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can significantly improve reaction rates and yields in the heterogeneous reaction conditions often used for xanthate synthesis, while potentially reducing reaction times and the need for harsh solvents. mdpi.com

Solvent-Free and Alternative Solvent Systems: Research is moving towards solvent-free "melt" methods, particularly for the synthesis of downstream materials from xanthate precursors. nih.gov For the synthesis of the xanthate itself, replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or supercritical fluids is a major goal. mdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher purity, better yields, and enhanced safety. Adapting the synthesis of this compound to flow processes would represent a significant step towards scalable and efficient industrial production.

Table 1: Comparison of Synthetic Methodologies for Xanthates

| Feature | Conventional Method | Emerging Green Method |

| Solvent | Often hazardous (e.g., carbon disulfide) | Water, ionic liquids, supercritical CO₂, or solvent-free |

| Catalyst | Often stoichiometric bases | Phase-transfer catalysts, nanocatalysts |

| Process | Batch processing | Continuous flow processing |

| Efficiency | Lower atom economy, potential for by-products | High atom economy, reduced waste |

| Scalability | Can be challenging and hazardous | More amenable to safe, large-scale production |

Exploration of Novel Reactivity Modes and Catalytic Applications

While primarily known for its role in RAFT polymerization, the unique structure of this compound suggests potential for novel reactivity and catalytic applications. The sulfur-rich carbonodithioate group and the nitrogen-containing pyridine (B92270) ring are both chemically active sites.

Future explorations are likely to focus on:

Precursor for Nanocatalysts: Metal xanthates can be thermally decomposed to produce metal sulfide (B99878) nanoparticles with high catalytic activity. nii.ac.jp Research into using this compound to synthesize pyridyl-functionalized or doped metal sulfide nanocatalysts could open new avenues in catalysis.

Coordination Chemistry and Homogeneous Catalysis: The pyridyl nitrogen provides a coordination site for metal ions. This could be exploited to design novel homogeneous catalysts where the xanthate acts as a bifunctional ligand, participating in the catalytic cycle while tethering the active metal center.

Switchable RAFT Agents: The basicity of the pyridine ring makes its protonation state pH-dependent. This raises the possibility of developing "switchable" RAFT agents whose reactivity can be turned on or off by changing the pH of the reaction medium, offering an additional layer of control over polymerization processes.

Application in Material Science beyond Polymerization (e.g., self-assembly, supramolecular chemistry)

The ability to precisely control chemical structure is leading to advanced materials with programmed properties. This compound is a valuable building block for such materials, extending its utility far beyond simple polymerization.

Emerging trends in this area include:

Polymerization-Induced Self-Assembly (PISA): Xanthates are effective agents for PISA, a powerful technique to produce block copolymer nanostructures like micelles, worms, and vesicles in a one-pot process. nih.gov Ultrafast photoiniferter PISA, which uses light to initiate polymerization, can achieve near-quantitative monomer conversion in minutes. nih.gov The use of this compound in PISA could create nanostructures with pyridyl-functionalized coronas, making them responsive to stimuli like pH or metal ions.

Supramolecular Chemistry: Supramolecular assembly relies on non-covalent interactions like hydrogen bonding and hydrophobic interactions to create ordered structures. nih.govyoutube.com The pyridyl group of the xanthate can act as a hydrogen bond acceptor, enabling it to participate in the self-assembly of complex architectures. youtube.com

Functional Surface Coatings: By acting as a RAFT agent, this compound can be used to graft polymer chains from surfaces, creating functional coatings. The terminal pyridyl groups on these grafted polymers could be used to immobilize metal catalysts, create antibacterial surfaces, or fabricate sensors.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize processes involving this compound, particularly in RAFT polymerization, a deep understanding of reaction kinetics is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable. mdpi.com

Key techniques for future application include:

Online Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR allows for the continuous monitoring of monomer conversion, changes in polymer microstructure, and the concentration of active species directly in the reaction vessel, providing detailed kinetic data. rsc.org

Raman and UV-Vis Spectroscopy: These non-invasive techniques can track the disappearance of monomer and the evolution of the polymer in real-time. The characteristic absorbance of the C=S bond in the xanthate at specific UV wavelengths can be used to monitor the concentration of the RAFT agent. tandfonline.com

Mass Spectrometry (MS): Coupling techniques like High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS) allows for highly sensitive and selective determination of xanthates and their related species in complex mixtures. tandfonline.com

Table 2: Spectroscopic Techniques for Real-Time Monitoring

| Technique | Information Obtained | Advantages |

| Online NMR | Monomer conversion, polymer structure, reaction kinetics. rsc.org | Highly detailed structural and quantitative information. |

| Raman Spectroscopy | Molecular vibrations, monomer consumption. rsc.org | Non-invasive, can be used with fiber-optic probes. |

| UV-Vis Spectroscopy | Concentration of chromophores (e.g., C=S group). tandfonline.com | Simple, cost-effective, good for kinetic analysis. |

| HPLC-ICP-MS/MS | Separation and quantification of specific sulfur-containing compounds. tandfonline.com | High sensitivity and selectivity for trace analysis. |

Deeper Integration of Computational Chemistry for Predictive Design and Mechanistic Understanding